molecular formula C23H25N5O2S B14916396 6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B14916396
M. Wt: 435.5 g/mol
InChI Key: IQFZBGZSJVSYIN-UHFFFAOYSA-N
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Description

6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex heterocyclic compound It features multiple functional groups, including benzimidazole, morpholine, and pyrano-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions. One common route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives.

    Thioether formation: The benzimidazole derivative is then reacted with an appropriate alkylating agent to introduce the thioether linkage.

    Pyrano-pyridine ring construction: This involves a cyclization reaction, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Morpholine introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The benzimidazole moiety can interact with nucleic acids, while the morpholine ring can enhance solubility and bioavailability. The thioether linkage can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
  • 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
  • 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-azepano-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Uniqueness

The presence of the morpholine ring in 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile distinguishes it from similar compounds. This ring enhances the compound’s solubility and bioavailability, making it more suitable for biological applications.

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylmethylsulfanyl)-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C23H25N5O2S/c1-23(2)11-15-16(12-24)22(31-14-20-25-18-5-3-4-6-19(18)26-20)27-21(17(15)13-30-23)28-7-9-29-10-8-28/h3-6H,7-11,13-14H2,1-2H3,(H,25,26)

InChI Key

IQFZBGZSJVSYIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC3=NC4=CC=CC=C4N3)N5CCOCC5)C

Origin of Product

United States

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